Diethylstilbestrol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylstilbestrol-d3 is a deuterated form of diethylstilbestrol, a synthetic nonsteroidal estrogen. Diethylstilbestrol was historically used in the treatment of menopausal and postmenopausal disorders, as well as a growth promoter in animals . it was later found to be a carcinogen and its use was discontinued in many applications .
Preparation Methods
The preparation of diethylstilbestrol-d3 involves the synthesis of diethylstilbestrol followed by the incorporation of deuterium atoms. One method for synthesizing diethylstilbestrol involves the reaction of 4,4’-dihydroxybenzophenone with ethyl magnesium bromide, followed by dehydration to form the desired product . The deuterated form can be prepared by using deuterated reagents in the synthesis process.
Chemical Reactions Analysis
Diethylstilbestrol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethylstilbestrol-d3 is used in scientific research to study the effects of estrogens and their mechanisms of action. It is particularly useful in studies involving the metabolism and pharmacokinetics of estrogens, as the deuterium atoms can be used as tracers . Additionally, it has been used in cancer research to investigate its effects on various cancer cell lines .
Mechanism of Action
Diethylstilbestrol-d3 exerts its effects by binding to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects. The compound also influences the synthesis of sex hormone-binding globulin and other serum proteins .
Comparison with Similar Compounds
Diethylstilbestrol-d3 is similar to other synthetic estrogens such as estradiol-17-beta and estrone . its deuterated form provides unique advantages in research applications, particularly in studies involving metabolic pathways and pharmacokinetics. Other similar compounds include indenestrol A and indenestrol B, which are analogs and metabolites of diethylstilbestrol .
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
4-[(E)-6,6,6-trideuterio-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+/i1D3 |
InChI Key |
RGLYKWWBQGJZGM-KHTANFMUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.